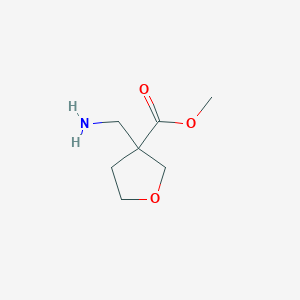
Methyl 3-(aminomethyl)oxolane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(aminomethyl)oxolane-3-carboxylate: is an organic compound with the molecular formula C7H13NO3. It is a derivative of oxolane, featuring an aminomethyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 3-(aminomethyl)oxolane-3-carboxylate typically begins with oxolane derivatives.
Reaction Steps:
Reaction Conditions: Common reagents include methylating agents and amination reagents. The reactions are often carried out under controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods:
Batch Processing: In industrial settings, the compound is often synthesized in batch reactors where precise control over reaction conditions is maintained.
Continuous Flow Processing: For large-scale production, continuous flow reactors may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(aminomethyl)oxolane-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Oxidation Products: Oxidized derivatives of the oxolane ring.
Reduction Products: Reduced forms of the ester and aminomethyl groups.
Substitution Products: Various substituted oxolane derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 3-(aminomethyl)oxolane-3-carboxylate is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: Methyl 3-(aminomethyl)oxolane-3-carboxylate can interact with enzymes, affecting their activity and function.
Metabolic Pathways: It can be involved in various metabolic pathways, influencing the synthesis and degradation of biomolecules.
Comparison with Similar Compounds
- Methyl 3-(methylamino)oxolane-3-carboxylate
- Methyl 5-(aminomethyl)oxolane-3-carboxylate
Uniqueness:
- Structural Differences: The presence of the aminomethyl group at the 3-position of the oxolane ring distinguishes it from other similar compounds.
- Reactivity: Its unique structure imparts specific reactivity patterns, making it suitable for particular applications in synthesis and research.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)oxolane-3-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-10-6(9)7(4-8)2-3-11-5-7/h2-5,8H2,1H3 |
InChI Key |
PBGQOJNQSQDRKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCOC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















